3-Methoxy-6-nitropyridin-2-ol
Description
3-Methoxy-6-nitropyridin-2-ol is a pyridine derivative featuring a hydroxyl group (-OH) at position 2, a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 6 on the pyridine ring. This compound is structurally distinct due to the interplay of electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-methoxy-6-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBKUGKCBDPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(NC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744809 | |
| Record name | 3-Methoxy-6-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-51-4 | |
| Record name | 3-Methoxy-6-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-6-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-nitropyridin-2-ol can be achieved through several methods. One common method involves the nitration of 3-methoxypyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-nitropyridin-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on activated carbon and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on activated carbon, hydrogen gas, and acetic acid in methanol at room temperature.
Substitution: Sodium tert-butoxide, ammonia, and acetic acid in tetrahydrofuran at low temperatures.
Major Products Formed
Reduction: 3-Amino-6-methoxypyridin-2-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-6-nitropyridin-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methoxy-6-nitropyridin-2-ol with three structurally related pyridine derivatives, highlighting substituent positions, molecular formulas, and key properties:
*Inferred molecular formula based on substituent addition to pyridine (C₅H₅N).
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound and 6-Chloro-3-hydroxy-2-nitropyridine strongly withdraws electrons, increasing the acidity of adjacent hydroxyl groups compared to compounds like 3-Amino-6-methylpyridin-2-ol, where the amino group (-NH₂) donates electrons . Methoxy (-OCH₃) and methyl (-CH₃) groups donate electrons, enhancing ring stability but reducing electrophilic substitution reactivity .
Halogen vs.
Amino Group Implications: 3-Amino-6-methylpyridin-2-ol’s -NH₂ group enables participation in hydrogen bonding and coordination chemistry, making it suitable for metal-organic frameworks or drug design .
Research and Application Gaps
- Synthetic Routes : Evidence gaps exist regarding the preparation methods for this compound, though analogs like 5-Methyl-2-nitropyridin-3-ol are studied for their structural properties .
Biological Activity
3-Methoxy-6-nitropyridin-2-ol, also known as 6-methoxy-3-nitro-3H-pyridin-2-one, is a heterocyclic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 170.12 g/mol. The compound features a pyridine ring substituted with a methoxy group at the 6-position and a nitro group at the 3-position, which significantly influences its chemical reactivity and biological properties.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. Its mechanism likely involves disruption of microbial cell walls or inhibition of essential metabolic pathways.
- Anticancer Activity : The compound has been investigated for its potential anticancer effects, demonstrating cytotoxicity against several cancer cell lines. For instance, it has shown an IC value ranging from 1.2 to 5.3 µM against different cancer types, indicating significant antiproliferative activity .
Table 1: Biological Activity Summary
| Biological Activity | Mechanism | IC (µM) |
|---|---|---|
| Antimicrobial | Disruption of cell walls | Varies by pathogen |
| Anticancer | Cytotoxicity in cancer cells | 1.2 - 5.3 |
The biological activity of this compound can be attributed to its structural features:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Methoxy Group : This group facilitates hydrogen bonding and enhances the compound's ability to interact with biological targets, including enzymes and receptors.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells, with an IC of approximately 3.1 µM, showcasing its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Research indicated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
Applications
Given its promising biological activities, this compound is being explored for various applications:
- Drug Development : Its unique chemical structure makes it a candidate for developing new antimicrobial and anticancer drugs.
- Industrial Use : The compound is also utilized in synthesizing dyes and pigments due to its stable chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
